molecular formula C8H8F3NO2 B6535726 ethyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate CAS No. 147642-12-4

ethyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B6535726
CAS No.: 147642-12-4
M. Wt: 207.15 g/mol
InChI Key: QPYQEDNRRXHYEN-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a fluorinated organic compound that belongs to the class of pyrroles. The trifluoromethyl group in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. This compound is of particular interest due to its potential use in pharmaceuticals, agrochemicals, and materials science.

Safety and Hazards

Trifluoromethyl-containing compounds may cause respiratory irritation, skin irritation, and serious eye irritation. It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl 2-(trifluoromethyl)acrylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent such as acetonitrile. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Ethyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate can be compared with other fluorinated pyrrole derivatives, such as:

  • Ethyl 2-(difluoromethyl)-1H-pyrrole-3-carboxylate
  • Ethyl 2-(pentafluoroethyl)-1H-pyrrole-3-carboxylate
  • Ethyl 2-(trifluoromethyl)-1H-pyrrole-4-carboxylate

These compounds share similar structural features but differ in the number and position of fluorine atoms. The trifluoromethyl group in this compound provides unique properties, such as increased stability and lipophilicity, making it distinct from its analogs.

Properties

IUPAC Name

ethyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-2-14-7(13)5-3-4-12-6(5)8(9,10)11/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYQEDNRRXHYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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